molecular formula C10H17NO2 B13509875 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid

1-(Cyclohexylamino)cyclopropane-1-carboxylicacid

Katalognummer: B13509875
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: PFTGBMNIDOECTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylamino)cyclopropane-1-carboxylicacid is a compound with a unique structure that includes a cyclopropane ring fused to a cyclohexylamino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid typically involves the reaction of cyclohexylamine with cyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylamino)cyclopropane-1-carboxylicacid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

1-(cyclohexylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13)

InChI-Schlüssel

PFTGBMNIDOECTA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.